3-(3-(4-chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N-methylpropanamide
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Description
3-(3-(4-chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N-methylpropanamide is a useful research compound. Its molecular formula is C18H22ClN3O6S2 and its molecular weight is 475.96. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Several studies have highlighted the role of sulfonamide derivatives in medicinal chemistry, particularly as inhibitors of various biological targets. For instance, indazole arylsulfonamides have been synthesized and examined as human CC-chemokine receptor 4 (CCR4) antagonists, showcasing the therapeutic potential of sulfonamide derivatives in modulating immune responses (Procopiou et al., 2013). Additionally, a novel sulfonamide agent, MPSP-001, demonstrated potent anti-cancer effects across a range of human cancer cell lines, illustrating the applicability of sulfonamides in oncology (Liu et al., 2012).
Polymer Science Applications
In polymer science, sulfonamide derivatives have been utilized in the synthesis of advanced materials. An example includes the use of reversible addition fragmentation chain transfer (RAFT) polymerization to prepare homopolymers and block copolymers of 2-acrylamido-2-methylpropane sulfonic acid (AMPS®), demonstrating the versatility of sulfonamide chemistry in creating functional polymers (Bray et al., 2017).
Environmental Chemistry Applications
Sulfonamides have also found applications in environmental chemistry, as seen in the study of kinetics and hydrolysis mechanisms of chlorsulfuron and metsulfuron-methyl. These studies provide insight into the environmental fate of sulfonamide-based herbicides, contributing to the development of more sustainable agricultural practices (Hemmamda et al., 1994).
Properties
IUPAC Name |
3-[[3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxyphenyl]sulfonylamino]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O6S2/c1-20-18(23)10-11-21-29(24,25)15-8-9-17(28-3)16(12-15)22(2)30(26,27)14-6-4-13(19)5-7-14/h4-9,12,21H,10-11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQIXFSHAHMGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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